molecular formula C24H26N2O3 B2785202 3-(2-cyclopentylacetamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide CAS No. 888454-69-1

3-(2-cyclopentylacetamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide

Cat. No.: B2785202
CAS No.: 888454-69-1
M. Wt: 390.483
InChI Key: GNYKWQCCMSHSLN-UHFFFAOYSA-N
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Description

3-(2-cyclopentylacetamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Properties

IUPAC Name

3-[(2-cyclopentylacetyl)amino]-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3/c1-2-16-11-13-18(14-12-16)25-24(28)23-22(19-9-5-6-10-20(19)29-23)26-21(27)15-17-7-3-4-8-17/h5-6,9-14,17H,2-4,7-8,15H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYKWQCCMSHSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-cyclopentylacetamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzofuran Core: Starting with a suitable phenol derivative, cyclization reactions can be employed to form the benzofuran core.

    Acylation: Introduction of the carboxamide group through acylation reactions using reagents like acyl chlorides or anhydrides.

    Amidation: The cyclopentylacetamido group can be introduced via amidation reactions using appropriate amines and coupling agents.

    Substitution: The ethylphenyl group can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran core or the ethylphenyl group.

    Reduction: Reduction reactions could target the carboxamide or cyclopentylacetamido groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzofuran ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-(2-cyclopentylacetamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide could have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-cyclopentylacetamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like 2-(2-benzofuranyl)-2-imidazoline and 2-(2-benzofuranyl)-2-oxazoline.

    Carboxamide Derivatives: Compounds such as N-(4-ethylphenyl)-2-furamide and N-(4-ethylphenyl)-2-thiophenecarboxamide.

Uniqueness

3-(2-cyclopentylacetamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other benzofuran or carboxamide derivatives.

Biological Activity

3-(2-cyclopentylacetamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its neuroprotective, antioxidant, and anti-excitotoxic properties based on various research findings.

Chemical Structure

The compound features a benzofuran core with an amide functional group, which contributes to its biological activity. The presence of cyclopentyl and ethyl groups enhances its pharmacological profile.

Biological Activity Overview

Several studies have examined the biological activity of benzofuran derivatives, particularly their neuroprotective and antioxidant effects.

Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit significant neuroprotective properties. For instance, a study synthesized various benzofuran derivatives and evaluated their effects on neuronal cells subjected to excitotoxic damage induced by NMDA (N-Methyl-D-aspartate) receptors. The findings highlighted that certain derivatives demonstrated considerable protection against NMDA-induced neuronal cell damage at concentrations as low as 100 μM .

Key Findings:

  • Compound 1f : Exhibited potent neuroprotective action comparable to memantine, a known NMDA antagonist.
  • Compound 1j : Showed significant anti-excitotoxic effects and antioxidant activity through radical scavenging and inhibition of lipid peroxidation in rat brain homogenates .

Antioxidant Activity

The antioxidant activity of the compound has been investigated through various assays. The ability to scavenge free radicals and inhibit oxidative stress is crucial for neuroprotection.

Antioxidant Mechanism:

  • Compounds with specific substitutions (e.g., -CH3 and -OH groups) were found to enhance antioxidant activities, suggesting a structure-activity relationship that is vital for developing effective neuroprotective agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of benzofuran derivatives. The following table summarizes key structural features associated with enhanced biological activity:

Substitution PositionGroupBiological Activity
R2-CH3Enhanced neuroprotection
R3-OHSignificant antioxidant effects
Cyclopentyl groupPresentImproved binding affinity

Case Studies

  • Neuroprotection Against Excitotoxicity : In vitro studies demonstrated that the compound effectively protects neuronal cells from excitotoxic damage. The protective effects were attributed to both direct receptor antagonism and indirect antioxidant mechanisms.
  • Oxidative Stress Reduction : Experimental models showed that treatment with benzofuran derivatives resulted in reduced levels of reactive oxygen species (ROS), indicating a potential therapeutic role in conditions associated with oxidative stress, such as neurodegenerative diseases .

Q & A

Q. What are the standard synthetic routes for 3-(2-cyclopentylacetamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including:

  • Benzofuran core formation : Cyclization of substituted phenols using acid catalysis or transition-metal-mediated coupling.
  • Amidation : Coupling of the cyclopentylacetamide moiety via carbodiimide-based reagents (e.g., EDC/HOBt).
  • Functionalization : Introduction of the 4-ethylphenyl group via nucleophilic aromatic substitution or Buchwald-Hartwig amination. Optimization focuses on parameters like solvent polarity (e.g., DMF vs. acetonitrile), temperature control (reflux vs. microwave-assisted heating), and catalyst selection (e.g., Pd catalysts for cross-coupling) to enhance yields (60–85%) and purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing intermediates and the final compound?

Key methods include:

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., benzofuran aromatic protons at δ 6.8–7.9 ppm) and confirms amide bond formation.
  • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 449.21).
  • IR Spectroscopy : Identifies carbonyl stretches (amide C=O at ~1650–1680 cm⁻¹). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with retention times correlated to reference standards .

Q. How is solubility evaluated for in vitro assays, and what formulations are recommended?

Solubility is tested in DMSO (primary stock) and aqueous buffers (PBS, pH 7.4) using nephelometry or UV-Vis spectroscopy. For low aqueous solubility (<10 µM), formulations with co-solvents (e.g., Cremophor EL) or nanoemulsions are advised to maintain bioactivity in cell-based assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

SAR strategies include:

  • Substituent variation : Replacing the cyclopentyl group with bulkier bicyclic moieties to enhance target binding (e.g., IC₅₀ improvements from 1.2 µM to 0.3 µM in kinase inhibition assays).
  • Electron-withdrawing groups : Introducing fluorine or nitro groups on the benzofuran ring to modulate electron density and metabolic stability. Computational docking (AutoDock Vina) and MD simulations validate interactions with target proteins (e.g., hydrophobic pockets accommodating cyclopentyl groups) .

Q. What experimental approaches resolve contradictions in pharmacological data across different assay systems?

Discrepancies (e.g., IC₅₀ variability in enzyme vs. cell-based assays) are addressed by:

  • Assay standardization : Normalizing ATP concentrations in kinase assays to mimic physiological conditions.
  • Off-target profiling : Using kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify polypharmacology.
  • Metabolic stability assessment : Incubating compounds with liver microsomes to account for inactivation in cellular models .

Q. How can computational modeling predict metabolic pathways and toxicity risks?

Tools like Schrödinger’s ADMET Predictor or SwissADME are used to:

  • Identify cytochrome P450 (CYP) oxidation sites (e.g., cyclopentyl methyl group as a hotspot).
  • Predict reactive metabolites via glutathione (GSH) adduct formation simulations.
  • Flag potential hepatotoxicity using QSAR models trained on FDA-approved drugs .

Q. What strategies validate target engagement in complex biological systems?

Advanced methods include:

  • Cellular thermal shift assay (CETSA) : Detects ligand-induced protein stabilization in lysates or live cells.
  • Photoaffinity labeling : Incorporation of a diazirine moiety into the compound for covalent target capture and MS-based identification.
  • SPR/Biacore : Quantifies binding kinetics (e.g., kon/koff) with purified recombinant targets .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data between 2D vs. 3D cell models?

3D spheroids often show reduced sensitivity due to:

  • Diffusion barriers : Limited compound penetration into the core (validate via fluorescence-tagged analogs).
  • Microenvironmental factors : Hypoxia-induced expression of efflux transporters (e.g., P-gp). Solutions include optimizing treatment duration or combining with penetration enhancers (e.g., quercetin) .

Q. Why might in vivo efficacy not correlate with in vitro potency?

Key factors:

  • Pharmacokinetics : Poor oral bioavailability (<20%) due to first-pass metabolism.
  • Protein binding : High plasma protein binding (>95%) reduces free drug concentration. Mitigation involves PK/PD modeling to adjust dosing regimens or prodrug strategies (e.g., esterification of carboxamide) .

Methodological Resources

  • Synthetic Protocols : Multi-step optimization with microwave-assisted reactions ().
  • Analytical Workflows : Combined NMR/HRMS/HPLC for purity assessment ().
  • Computational Tools : ADMET prediction and docking studies ().

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